2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(10-13-5-6-15-16(9-13)24-12-23-15)21-8-2-3-14(11-21)25-17-4-1-7-19-20-17/h1,4-7,9,14H,2-3,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLSCSOXIKRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the ethanone group: This step might involve Friedel-Crafts acylation.
Introduction of the piperidine ring: This can be done via nucleophilic substitution reactions.
Attachment of the pyridazinyl group: This might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers might investigate its effects on different biological systems, including enzyme inhibition or receptor binding.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
A. Psychoactive Potential
- Ethylone (Table 1) shares the benzodioxolyl-ethanone core with the target compound and acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . The target’s pyridazine-piperidine moiety could modulate selectivity toward specific monoamine transporters.
- Ethylone’s shorter alkyl chain (ethylamino vs. pyridazin-3-yloxy-piperidine) results in lower molecular weight (249.3 g/mol vs.
B. Enzyme-Targeting Potential
- Pyridazine derivatives (e.g., BG15880) are investigated for kinase inhibition . The target’s pyridazin-3-yloxy group may interact with ATP-binding pockets in enzymes like squalene synthase or 14α-demethylase (CYP51), as seen in benzodioxolyl-containing inhibitors .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the benzodioxole moiety and piperidine ring, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic benefits.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure includes:
- Benzodioxole : A bicyclic compound known for its pharmacological properties.
- Pyridazine : A nitrogen-containing heterocycle that may contribute to the compound's biological activity.
- Piperidine : A six-membered ring that is often involved in drug interactions.
Preliminary studies indicate that the biological activity of this compound may involve:
- Receptor Interaction : Binding to specific receptors such as sigma receptors and histamine receptors, which are implicated in various physiological processes .
- Enzyme Modulation : Altering the activity of enzymes involved in neurotransmitter release and pain pathways, potentially leading to analgesic effects .
Analgesic Properties
Recent research has highlighted the analgesic potential of compounds structurally related to this compound. For instance:
- Compound 12 , a close analog, demonstrated significant analgesic activity in both nociceptive and neuropathic pain models . This suggests that similar compounds may exhibit comparable effects.
Study 1: Pain Models
In a study evaluating the efficacy of piperidine derivatives, compounds with similar structures were tested in animal models for pain relief. The results indicated that modifications to the piperidine moiety significantly influenced analgesic potency. The observed effects were attributed to enhanced binding affinity at sigma receptors .
Study 2: Receptor Binding Affinity
A comparative analysis of receptor binding affinities revealed that compounds with the benzodioxole structure exhibited high affinity for histamine H3 receptors. This suggests a potential mechanism for modulating neurotransmitter release, which could be beneficial in treating conditions like anxiety and depression .
Data Tables
| Compound Name | Structure | Biological Activity | Binding Affinity |
|---|---|---|---|
| Compound 12 | Structure | Analgesic | σ1R Ki = 4.5 nM |
| Compound X | Structure | Antimicrobial | H3R Ki < 100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
